3-Acetyl-hexanoic acid is an organic compound with the molecular formula . It is classified as a medium-chain fatty acid derivative, specifically an acetylated hexanoic acid. This compound has garnered attention due to its potential applications in various scientific fields, including biochemistry and material science. Its structure features a hexanoic acid backbone with an acetyl group at the third carbon position, which influences its chemical reactivity and biological properties.
3-Acetyl-hexanoic acid can be synthesized through various biological and chemical pathways. Microbial fermentation processes have been explored for its production, particularly using strains of Clostridium and Megasphaera, which utilize substrates like glucose or fructose to produce medium-chain carboxylic acids including hexanoic acid derivatives .
This compound falls under the category of carboxylic acids, specifically fatty acids. It is further classified as a ketone due to the presence of a carbonyl group adjacent to the acetyl moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-acetylhexanoic acid, reflecting its structural characteristics.
The synthesis of 3-acetyl-hexanoic acid can be achieved through several methods:
The microbial synthesis often involves optimizing growth conditions such as pH, temperature, and substrate concentration to maximize yield. For instance, adding electron acceptors like acetate has been shown to enhance production rates significantly . Additionally, metabolic engineering techniques can be employed to create recombinant strains capable of more efficiently producing 3-acetyl-hexanoic acid from simpler substrates like galactose .
The molecular structure of 3-acetyl-hexanoic acid consists of a six-carbon chain (hexanoic acid) with an acetyl group (C2H3O) attached at the third carbon position. The structural formula can be represented as follows:
3-Acetyl-hexanoic acid can participate in various chemical reactions typical for carboxylic acids and ketones:
The reactions are influenced by factors such as temperature, catalysts used (e.g., sulfuric acid for esterification), and the presence of solvents that can stabilize intermediates formed during the reaction process.
The mechanism by which 3-acetyl-hexanoic acid exerts its effects—particularly in biological systems—often involves its role as a signaling molecule or precursor in metabolic pathways.
Research indicates that upon application in agricultural settings, 3-acetyl-hexanoic acid remains localized within plant roots while triggering systemic changes that enhance plant defense mechanisms .
Relevant data from studies indicate that this compound exhibits stability under standard conditions but may decompose under extreme pH or temperature conditions.
Anaerobic bacteria serve as primary natural producers of hexanoic acid derivatives, including 3-acetyl-hexanoic acid. Clostridium kluyveri and Megasphaera spp. utilize short-chain fatty acids (e.g., acetate, butyrate) and ethanol as substrates for chain elongation via reverse β-oxidation (rBOX). Clostridium kluyveri converts ethanol and acetate to butyryl-CoA, which undergoes further elongation to hexanoyl-CoA. Megasphaera hexanoica (strain MH) demonstrates exceptional efficiency, producing 9.7 g L⁻¹ hexanoic acid from fructose supplemented with acetate or butyrate as electron acceptors [5] [9]. This strain also generates C₅–C₈ carboxylic acids (e.g., 5.7 g L⁻¹ pentanoic acid, 3.2 g L⁻¹ heptanoic acid) through primer-dependent elongation, where exogenous fatty acids initiate rBOX cycles [5]. In pit mud ecosystems of Chinese Baijiu fermentation, Clostridium species synthesize hexanoic acid as a precursor for ethyl caproate, highlighting their industrial relevance [9].
Table 1: Natural Microbial Producers of Hexanoic Acid Derivatives
Organism | Substrate | Hexanoic Acid Titer | Key Feature |
---|---|---|---|
Megasphaera sp. MH | Fructose + acetate | 9.7 g L⁻¹ | Produces C₅–C₈ acids; 0.41 g L⁻¹ h⁻¹ productivity |
Clostridium sp. BS-1 | Galactitol | 32 g L⁻¹ | In situ extraction with alamine 336/oleyl alcohol |
Clostridium kluyveri | Ethanol + acetate | 8.42 g L⁻¹ | Optimal ethanol:acetate ratio = 10:1 |
Ruminococcaceae CPB6 | Lactic acid | 16.6 g L⁻¹ | Lactic acid as carbon source |
The rBOX pathway elongates short-chain acyl-CoA precursors (e.g., acetyl-CoA, butyryl-CoA) through four enzymatic reactions per elongation cycle:
For 3-acetyl-hexanoic acid, the acetyl moiety is incorporated via ketogenesis at the β-carbon of hexanoyl-CoA. Megasphaera elsdenii achieves this using acetyl-CoA generated from fructose metabolism, with acetate supplementation increasing hexanoate production 5-fold by enhancing acetyl-CoA pools [5]. Kinetic limitations arise from NADPH dependency in reduction steps, which Clostridium kluyveri addresses by coupling ethanol oxidation to NAD⁺ reduction [9].
Acetyl-CoA transferase (ACT) and thiolases (e.g., BktB) are gatekeepers of carbon flux into rBOX. ACT scavenges extracellular acetate to form acetyl-CoA, while BktB regulates chain-length specificity during condensation:
In Clostridium kluyveri, a dedicated thiolase (thlA) condenses two acetyl-CoA molecules to acetoacetyl-CoA, initiating the elongation cycle. Mutagenesis studies of BktB’s substrate-binding pocket (e.g., F383I mutation) enhance hexanoyl-CoA selectivity by accommodating larger acyl chains [10].
Table 2: Key Enzymes in Hexanoyl-CoA Biosynthesis
Enzyme | Source Organism | Function | Catalytic Specificity |
---|---|---|---|
β-Ketothiolase (BktB) | Ralstonia eutropha | Condenses acyl-CoA + acetyl-CoA | Prefers C₄ acceptors; Kₘ = 0.8 mM (butyryl-CoA) |
Acetyl-CoA Transferase | Megasphaera sp. MH | Converts acetate → acetyl-CoA | 3.2× higher activity for acetate vs. propionate |
Trans-enoyl-CoA reductase | Treponema denticola | Reduces enoyl-CoA to acyl-CoA | NADH-dependent; specific for C₆ substrates |
1.2.1 Escherichia coli and Kluyveromyces marxianus as Chassis Organisms
Heterologous hosts overcome the metabolic limitations of natural anaerobes. Escherichia coli achieves 528 mg L⁻¹ hexanoic acid via the rBOX pathway by expressing bktB (thiolase), hbd (reductase), crt (dehydratase), and ter (enoyl reductase) from Clostridium acetobutylicum and Treponema denticola [1] [7]. Kluyveromyces marxianus, a thermotolerant yeast, produces 154 mg L⁻¹ hexanoic acid via genomically integrated bktB, hbd, crt, and ter [4]. Advantages include:
A critical limitation in both hosts is product re-assimilation. In Kluyveromyces marxianus H4A, hexanoic acid is catabolized due to reverse activity of acetyl-CoA acetyltransferase (AtoB). Replacing AtoB with malonyl-CoA-acyl carrier protein transacylase (MCT1) from Saccharomyces cerevisiae stabilizes production by reducing reversibility [4].
CRISPR-Cas9 enables stable genomic integration of rBOX genes, circumventing plasmid instability. In Saccharomyces cerevisiae, Cas9-assisted integration of bktB, hbd, crt, and ter into ribosomal DNA loci yields 75 mg L⁻¹ hexanoic acid [7] [8]. Multiplexed strategies include:
In Escherichia coli, CRISPRi knockdowns of β-oxidation genes (fadE, fadD) reduce hexanoate degradation, boosting titers by 60% [7].
Coenzyme A (CoA) availability limits rBOX flux. Two strategies enhance CoA pools:
In Clostridium autoethanogenum, CoA optimization enables syngas-derived hexanol production (0.26 g L⁻¹). This involves heterologous coaA expression coupled with rBOX genes, demonstrating cross-host applicability [10].
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